Vinyl isopropyl ether

Description

The exact mass of the compound Propane, 2-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

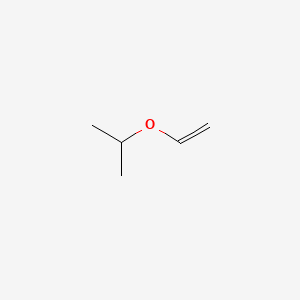

Structure

3D Structure

Properties

IUPAC Name |

2-ethenoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUGVECARVKIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-49-3 | |

| Record name | Propane, 2-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061292 | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-65-8 | |

| Record name | Isopropyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(vinyloxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Isopropyl Ether: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

Vinyl isopropyl ether (IPE), a member of the vinyl ether family, is a volatile and colorless liquid recognized for its distinct ether-like odor.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its expanding role in organic synthesis and drug development. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of IPE's reactivity and handling is crucial for leveraging its full potential in creating novel materials and therapeutics.

Core Chemical and Physical Properties

This compound's unique structure, featuring a vinyl group attached to an isopropyl group via an ether linkage, dictates its chemical behavior and physical characteristics.[1]

Structural and Molecular Data

The fundamental identity of this compound is captured by its molecular formula, C5H10O, and a molecular weight of 86.13 g/mol .[2][3] Its structure gives rise to specific reactivity, particularly at the electron-rich double bond of the vinyl group.

Table 1: Key Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 926-65-8[3] |

| Molecular Formula | C5H10O[1] |

| Molecular Weight | 86.13 g/mol [2] |

| IUPAC Name | 2-(ethenyloxy)propane[1] |

| InChI Key | GNUGVECARVKIPH-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)OC=C[4] |

Physicochemical Properties

The physical properties of this compound are essential for its practical application in a laboratory or industrial setting. It is a colorless, transparent liquid with a boiling point of 57.5 °C at 760 mmHg.[5] Its density is 0.762 g/cm³, and it has limited solubility in water but is soluble in many organic solvents.[1][5]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless and transparent liquid[5] |

| Odor | Sweet, ether-like[1] |

| Boiling Point | 57.5 °C at 760 mmHg[5] |

| Melting Point | -140 °C[6] |

| Density | 0.762 g/cm³[5] |

| Vapor Pressure | 230 mmHg at 25°C[5] |

| Flash Point | -28.4 ± 10.8 °C[7] |

Spectroscopic Profile

Spectroscopic data is fundamental for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl and isopropyl protons.[4] Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbons of the vinyl and isopropyl groups. Carbons adjacent to the ether oxygen are typically found in the 50-80 ppm range.[8]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong C-O stretching band between 1000 and 1300 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum displays a molecular ion peak and specific fragmentation patterns that are useful for its identification.[2]

Synthesis and Reactivity

The synthesis of vinyl ethers can be approached through various methods, each with its own advantages and limitations.[9]

Synthetic Methodologies

Historically, the synthesis of vinyl ethers has been achieved through several routes, including elimination reactions and the addition of alcohols to alkynes.[9] More contemporary and efficient methods include:

-

Catalytic Transfer Vinylation: This atom-economical method involves the transfer of a vinyl group from a donor, such as butyl vinyl ether, to isopropyl alcohol.[2] This process is often facilitated by palladium catalysts.[2]

-

Iridium-Catalyzed Vinylation: Iridium catalysts have been shown to be effective for the synthesis of vinyl ethers through vinyl transfer from vinyl esters to alcohols.[10][11]

-

Enzymatic Synthesis: For acid-sensitive substrates, enzymatic catalysis, such as with immobilized Candida antarctica lipase B (CalB), offers a mild and highly selective alternative for synthesizing vinyl ether esters.[2][12]

Key Chemical Reactions

The high reactivity of the vinyl group in isopropyl vinyl ether makes it a valuable intermediate in a variety of organic transformations.[1][2]

2.2.1. Cationic Polymerization

This compound readily undergoes cationic polymerization due to its electron-rich double bond.[2] This process is initiated by the formation of a carbocation, which then propagates by adding monomer units to produce poly(this compound).[2] These polymers and their copolymers have applications in coatings, adhesives, and sealants.[1][2] Recent advancements have focused on achieving controlled polymerization to produce polymers with well-defined molecular weights and low dispersity.[13][14]

Caption: Cationic polymerization of this compound.

2.2.2. Cycloaddition Reactions

The vinyl group of isopropyl vinyl ether can participate in various cycloaddition reactions, making it a useful building block for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.[2]

2.2.3. Protecting Group Chemistry

The vinyl ether moiety can serve as a protecting group for alcohols.[2] This protection is stable under basic conditions and can be readily removed under acidic conditions, offering a valuable tool in multi-step organic synthesis.[15]

Caption: Workflow for using a vinyl ether as a protecting group.

Applications in Drug Development and Beyond

The versatile reactivity of this compound has led to its use in several key areas of chemical science, including pharmaceuticals and material science.[1][2]

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to form complex organic structures is highly valued.[1] Furthermore, vinyl ether-containing lipids have been designed and synthesized for use in gene and drug delivery systems, highlighting their potential in advanced therapeutic applications.[16]

Ethylene Surrogate in C-H Functionalization

A significant challenge in organic synthesis is the handling of gaseous reagents like ethylene.[2] Recent research has demonstrated that vinyl ethers can act as effective ethylene surrogates in C-H functionalization reactions, providing a safer and more convenient alternative for introducing a two-carbon linker between molecular entities.[17]

Material Science

Copolymers that incorporate this compound are being explored for their use in coatings, adhesives, and sealants. The inclusion of this monomer can enhance properties such as flexibility and adhesion.[2]

Experimental Protocols and Safety

Proper handling and adherence to safety protocols are paramount when working with this compound due to its flammable nature and potential health hazards.

Safe Handling and Storage

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[18]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. This compound is air-sensitive and may form explosive peroxides upon exposure to air.[19][20]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen.[18]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water.[18]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[18]

Conclusion

This compound is a versatile and highly reactive compound with significant applications in both academic research and industrial processes. Its utility in polymerization, organic synthesis, and as a precursor to complex molecules underscores its importance in modern chemistry. For researchers and drug development professionals, a deep understanding of its properties and reactivity opens up new avenues for the creation of innovative materials and life-saving pharmaceuticals.

References

-

Connect Chemicals. Isopropyl vinyl ether. Available from: [Link]

-

Suzhou Senfeida Chemical Co., Ltd. This compound. Available from: [Link]

-

iChemical. This compound, CAS No. 926-65-8. Available from: [Link]

-

ACS Polymers Au. Recent Developments on Cationic Polymerization of Vinyl Ethers. Available from: [Link]

-

Royal Society of Chemistry. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

National Institutes of Health. Supporting information Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions. Available from: [Link]

-

European Patent Office. CHEMICAL PROCESS FOR VINYL ETHER SYNTHESIS - EP 4137475 A1. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Isopropyl ether. Available from: [Link]

-

ACS Omega. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Available from: [Link]

-

PubChem. Vinyl isobutyl ether. Available from: [Link]

-

ResearchGate. (PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Available from: [Link]

-

National Institutes of Health. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Available from: [Link]

-

Journal of Controlled Release. Design, synthesis and application of vinyl ether compounds for gene and drug delivery. Available from: [Link]

-

ResearchGate. Methods for Vinyl Ether Synthesis | Request PDF. Available from: [Link]

-

UBC Library Open Collections. THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Available from: [Link]

-

National Institutes of Health. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. Available from: [Link]

-

The Royal Society of Chemistry. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl. Available from: [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available from: [Link]

-

National Institute of Standards and Technology. Vinyl ether - the NIST WebBook. Available from: [Link]

Sources

- 1. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 2. This compound | 926-65-8 | Benchchem [benchchem.com]

- 3. This compound | 926-65-8 [chemicalbook.com]

- 4. This compound (926-65-8) 1H NMR [m.chemicalbook.com]

- 5. This compound, CAS No. 926-65-8 - iChemical [ichemical.com]

- 6. sfdchem.com [sfdchem.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. data.epo.org [data.epo.org]

- 12. RSC - Page load error [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"Vinyl isopropyl ether" CAS number 926-65-8

An In-Depth Technical Guide to Vinyl Isopropyl Ether (CAS 926-65-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 926-65-8), also known as 2-ethenoxypropane, is a volatile and highly reactive organic compound belonging to the vinyl ether family.[1][2] Structurally, it consists of a vinyl group attached to an isopropyl group through an ether linkage. This unique combination of a reactive vinyl moiety and a branched alkyl group imparts distinct physical and chemical properties that make it a valuable reagent and monomer in various scientific domains.[3] Its primary significance lies in its utility as a monomer for cationic polymerization to produce poly(this compound) and as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3]

This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, reactivity, applications, and handling protocols, with the aim of equipping researchers and professionals in drug development with the technical knowledge required for its effective and safe utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in a research setting. These properties are summarized below.

Physical Properties

| Property | Value | Reference |

| CAS Number | 926-65-8 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₀O | [2][4] |

| Molecular Weight | 86.13 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, ether-like | [1] |

| Boiling Point | 55.5 °C | [6] |

| Melting Point | -140 °C | [4][7] |

| Density | 0.7534 g/cm³ at 20 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.3840 - 1.388 | [4][6] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Flash Point | -28.4 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Characteristic Peaks/Shifts | Reference |

| ¹H NMR | Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region. | [8] |

| ¹³C NMR | Carbons adjacent to the ether oxygen appear in the 50-80 ppm region. | [8] |

| Infrared (IR) | Strong C-O stretching vibration between 1000-1300 cm⁻¹. | [8][9] |

| Mass Spectrometry (MS) | The NIST WebBook provides reference mass spectra for vinyl ethers. | [3][10] |

Synthesis and Purification

While various methods exist for the synthesis of vinyl ethers, two predominant routes are the addition of alcohols to acetylene and the metal-catalyzed transetherification or vinyl exchange reactions.[11][12]

Synthesis via Transetherification

A common and efficient laboratory and industrial method for synthesizing this compound is the palladium- or iridium-catalyzed transfer vinylation from another vinyl ether (e.g., ethyl vinyl ether) or a vinyl ester (e.g., vinyl acetate) to isopropyl alcohol.[3][13] This method is often preferred due to its high efficiency and atom economy.[3]

An air-stable palladium catalyst, for instance, can be formed in situ and has proven effective for the vinylation of a wide range of alcohols, including secondary alcohols like isopropanol.[3] Iridium catalysts, such as [IrCl(cod)]₂, are also employed for the vinyl transfer from vinyl esters to alcohols.[13][14]

Caption: General workflow for transetherification synthesis.

Purification

Purification of the synthesized this compound is critical to remove unreacted starting materials, catalysts, and byproducts. Distillation is a primary method used for purification.[15] For certain applications requiring high purity, residual alcohols can be converted into acetals, which have different boiling points and can be more easily separated by distillation.[15] For chromatographic purification, it is often recommended to use silica gel that has been neutralized with an amine like triethylamine to prevent acid-catalyzed hydrolysis of the vinyl ether on the column.[16]

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by its electron-rich carbon-carbon double bond, making it susceptible to electrophilic attack.

Cationic Polymerization

This compound readily undergoes cationic polymerization, a type of chain-growth polymerization, initiated by electrophiles such as Lewis acids (e.g., B(C₆F₅)₃) or protic acids.[3][17] This process is a cornerstone of its industrial application, leading to the formation of poly(this compound) (PVIPE).[1][3] The polymerization proceeds via a carbocationic active center that propagates by adding monomer units.[3] PVIPE is valued for its adhesive properties, flexibility, and chemical resistance, finding use in coatings, adhesives, and lubricants.[1][3]

Recent research has explored aqueous cationic polymerization of vinyl ethers, which represents a more environmentally benign approach compared to traditional methods that use chlorinated solvents under anhydrous conditions.[17][18]

Caption: Cationic polymerization of this compound.

Acid-Catalyzed Hydrolysis

Vinyl ethers are notoriously labile under acidic conditions. The hydrolysis of this compound proceeds through a well-established mechanism involving a rate-determining proton transfer to the β-carbon of the vinyl group.[3][19][20] This generates a resonance-stabilized carbocation intermediate, which is then rapidly attacked by water to form a hemiacetal. The unstable hemiacetal subsequently decomposes to yield acetaldehyde and isopropyl alcohol.[3][19]

Caption: Mechanism of acid-catalyzed hydrolysis.

This acid sensitivity is a critical consideration in its use as a protecting group in organic synthesis.

Role as a Protecting Group

In multistep organic synthesis, particularly in carbohydrate chemistry and the synthesis of complex natural products, protecting functional groups is essential.[21] Vinyl ethers, including this compound and the more common ethyl vinyl ether, are used to protect hydroxyl groups.[22][23] The alcohol adds across the double bond under mild acid catalysis to form an acetal. This protecting group is stable under basic, organometallic, and nucleophilic conditions but can be readily removed with dilute aqueous acid, leveraging the hydrolysis mechanism described above.[23][24]

Cycloaddition and Other Reactions

The electron-rich double bond of this compound makes it a suitable dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and other pericyclic reactions.[12] It can also participate in radical-mediated reactions, such as thiol-ene reactions, to form thioethers.[25]

Applications in Research and Development

The unique reactivity of this compound has led to its use in several key areas of chemical science.

-

Polymer and Materials Science : It serves as a monomer for producing homopolymers and copolymers used in adhesives, coatings, paints, and sealants.[1][3] The properties of the resulting polymers can be tailored by copolymerizing with other monomers.[1]

-

Organic Synthesis : It is a valuable C2-synthon and intermediate for constructing more complex molecules, including various heterocyclic compounds which are prevalent in medicinal chemistry.[1][3]

-

Pharmaceutical Applications : In drug development, it is used as a reagent or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Furthermore, the vinyl ether moiety itself is being explored in novel drug delivery systems. For instance, vinyl ether-containing lipids have been synthesized for use in liposomes, and vinyl ether prodrugs can be activated via bioorthogonal "click-to-release" chemistry.[26][27] Its historical use as an anesthetic agent also highlights its biological activity.[28]

Experimental Protocol: Protection of a Primary Alcohol

This section provides a representative, step-by-step protocol for the protection of a primary alcohol using this compound.

Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its corresponding acetal using this compound.

Materials:

-

Benzyl alcohol

-

This compound (CAS 926-65-8)

-

Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equivalent) and anhydrous DCM.

-

Addition of Reagents: Add this compound (typically 3-5 equivalents) to the stirred solution.

-

Initiation: Add a catalytic amount of PPTS (0.05-0.10 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (neutralized with triethylamine) to yield the pure protected alcohol.

Safety, Handling, and Storage

This compound is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[6][29]

Key Safety Precautions: [29]

-

Fire Hazard: Keep away from heat, sparks, open flames, and other ignition sources.[29][30] Use non-sparking tools and explosion-proof electrical equipment.[29][30] Take precautionary measures against static discharge.[29]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and fire/flame resistant clothing.[29]

-

Inhalation: Avoid breathing vapors or mist.[29][30] Use only outdoors or in a well-ventilated area.[29][30]

-

Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[30] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from air and light. Test for the presence of peroxides before heating or distillation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[29][30]

References

- This compound CAS#: 926-65-8 - ChemicalBook. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (n.d.).

- This compound | 926-65-8 - ChemicalBook. (n.d.).

- This compound | 926-65-8 - Benchchem. (n.d.).

- Isopropyl vinyl ether - Connect Chemicals. (n.d.).

- CAS 926-65-8 this compound - Alfa Chemistry. (n.d.).

- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - NIH. (2019, March 14).

- (PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - ResearchGate. (2019, March 11).

- Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. (1993). Canadian Journal of Chemistry, 71, 38.

- The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - RSC Publishing. (n.d.).

- An In-depth Technical Guide to the Reactivity of the Vinyl Group in Phenyl Vinyl Ether - Benchchem. (n.d.).

- China this compound Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd. (n.d.).

- Design, synthesis and application of vinyl ether compounds for gene and drug delivery. (2006). Journal of Controlled Release, 116(2), e1-3.

- MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. (n.d.).

- This compound(926-65-8)IR1 - ChemicalBook. (n.d.).

- 926-65-8, Isopropyl vinyl ether Formula - ECHEMI. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- CHEMICAL PROCESS FOR VINYL ETHER SYNTHESIS - European Patent Office - EP 4137475 A1. (2023, February 22).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Supporting information Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7).

- Methods for Vinyl Ether Synthesis | Request PDF - ResearchGate. (n.d.).

- Help with vinyl ether hydrolysis - chemistry - Reddit. (2019, February 3).

- Protecting group - Wikipedia. (n.d.).

- (A) INVDA reaction between a vinyl ether masked drug (inactive) and the... - ResearchGate. (n.d.).

- MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals | ACS Omega - ACS Publications. (2018, July 16).

- Anesthesia. XXXVII. The anesthetic action of isopropyl vinyl ether - PubMed. (1952, May).

- 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19).

- Vinyl ether - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents. (2010, September 30).

Sources

- 1. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 926-65-8 | Benchchem [benchchem.com]

- 4. This compound CAS#: 926-65-8 [m.chemicalbook.com]

- 5. This compound | 926-65-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. sfdchem.com [sfdchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound (926-65-8) IR Spectrum [m.chemicalbook.com]

- 10. Vinyl ether [webbook.nist.gov]

- 11. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. data.epo.org [data.epo.org]

- 15. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. Protecting group - Wikipedia [en.wikipedia.org]

- 22. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. reddit.com [reddit.com]

- 25. benchchem.com [benchchem.com]

- 26. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Anesthesia. XXXVII. The anesthetic action of isopropyl vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chemicalbook.com [chemicalbook.com]

- 30. fishersci.com [fishersci.com]

A Guide to the Synthesis of Vinyl Isopropyl Ether from Acetylene and Isopropanol: Mechanism, Protocol, and Safety

This technical guide provides a comprehensive overview of the synthesis of vinyl isopropyl ether, a valuable monomer and chemical intermediate, through the direct vinylation of isopropanol with acetylene. This process, rooted in the principles of Reppe chemistry, remains a cornerstone of industrial vinyl ether production. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety considerations necessary for the successful and safe execution of this synthesis.

Introduction: The Significance of Vinyl Ethers

Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an alkoxy group (R-O-CH=CH₂). The electron-rich double bond of the vinyl group imparts high reactivity, making them versatile building blocks in organic synthesis and polymer chemistry.[1][2] Isopropyl vinyl ether, in particular, serves as a key monomer in the production of specialty polymers and copolymers used in coatings, adhesives, and films.[3] Its role as a chemical intermediate extends to the synthesis of pharmaceuticals and agrochemicals, where the vinyl group facilitates the construction of complex molecular architectures.[3] The synthesis of vinyl ethers from the direct addition of alcohols to acetylene, pioneered by Walter Reppe, provides an atom-economical route to these valuable compounds.[1][4]

The Vinylation of Isopropanol: A Reppe Chemistry Approach

The industrial synthesis of vinyl ethers from alcohols and acetylene is a classic example of "Reppe Chemistry," a collection of high-pressure reactions involving acetylene developed by Walter Reppe at BASF in the 1930s.[4][5] The core reaction is the base-catalyzed nucleophilic addition of an alcohol to the acetylene triple bond.[2][6]

Overall Reaction: (CH₃)₂CHOH + HC≡CH ---(Catalyst)--> (CH₃)₂CH-O-CH=CH₂

While Reppe's original work often involved high pressures, subsequent process developments have enabled the reaction to be carried out at or near atmospheric pressure, significantly mitigating the hazards associated with handling compressed acetylene.[7] The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity.

Catalysis and Reaction Mechanism

The vinylation of isopropanol is typically catalyzed by a strong base, such as an alkali metal hydroxide (e.g., potassium hydroxide) or the corresponding alkoxide (e.g., potassium isopropoxide).[7][8] The reaction proceeds via a nucleophilic addition mechanism.

Step 1: Formation of the Nucleophile The strong base deprotonates isopropanol to form the highly nucleophilic isopropoxide anion. This equilibrium lies to the side of the alcohol but provides a sufficient concentration of the active nucleophile.

(CH₃)₂CHOH + KOH ⇌ (CH₃)₂CHO⁻K⁺ + H₂O

Step 2: Nucleophilic Attack on Acetylene The isopropoxide anion attacks one of the electrophilic carbons of the acetylene triple bond, forming a vinyl anion intermediate.

(CH₃)₂CHO⁻K⁺ + HC≡CH → (CH₃)₂CH-O-CH=CH⁻K⁺

Step 3: Protonation The vinyl anion is a strong base and is subsequently protonated by a molecule of isopropanol, yielding the final product, this compound, and regenerating the isopropoxide catalyst.

(CH₃)₂CH-O-CH=CH⁻K⁺ + (CH₃)₂CHOH → (CH₃)₂CH-O-CH=CH₂ + (CH₃)₂CHO⁻K⁺

The catalytic cycle is thus completed, allowing a substoichiometric amount of base to facilitate the conversion of a large amount of substrate. The overall mechanism is a self-validating system where the catalyst is regenerated in the final step.

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol: Atmospheric Pressure Synthesis

This protocol is adapted from methodologies described for the vinylation of lower alkanols at atmospheric pressure, which enhances safety by avoiding the need for high-pressure acetylene equipment.[7] The use of a high-boiling alcohol as a reaction medium helps to maintain a consistent reaction temperature and keep the catalyst in a stable, active phase.

Materials and Equipment:

-

Isopropanol (anhydrous)

-

Acetylene (purified)

-

Potassium Hydroxide (KOH) pellets

-

Octadecyl alcohol (or another high-boiling alcohol as a reaction medium)

-

Nitrogen gas (for inerting)

-

One-liter, three-neck round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Distillation head connected to a condenser and receiving flask (cooled in an ice bath)

-

Heating mantle with temperature controller

-

Flow meters for acetylene and nitrogen

Procedure:

-

System Setup and Inerting: Assemble the reaction apparatus. Ensure all joints are properly sealed. Purge the entire system with nitrogen for 15-20 minutes to remove all oxygen.

-

Catalyst and Medium Preparation: To the one-liter flask, add 400g of octadecyl alcohol and 70g of 85% potassium hydroxide pellets.

-

Heating: Begin stirring the mixture and heat the flask to 170-180°C using the heating mantle. The mixture should become a homogenous solution as the KOH reacts with the alcohol to form the alkoxide catalyst.

-

Reactant Feed: Once the reaction temperature is stable, stop the nitrogen flow. Introduce a gaseous mixture of acetylene and vaporized isopropanol through the gas inlet tube below the surface of the stirred catalyst solution. The molar ratio of isopropanol to acetylene should be maintained in excess, typically between 1.4:1 and 1.7:1.[7] The flow rate should be controlled to allow for efficient reaction without flooding the system.

-

Product Collection: The product, this compound (boiling point: 55-56°C), along with unreacted isopropanol and acetylene, will vaporize from the hot reaction medium. These vapors travel to the distillation head and are collected in the cooled receiving flask.

-

Continuous Operation: The reaction can be run continuously by maintaining the temperature and the flow of reactants. The level of the reaction medium in the flask should be monitored and maintained.

-

Shutdown: To stop the reaction, first, discontinue the flow of acetylene and isopropanol. Immediately purge the system with nitrogen gas while the apparatus cools down.

-

Purification: The collected condensate will be a mixture of this compound, unreacted isopropanol, and dissolved acetylene. This mixture can be purified by fractional distillation to isolate the this compound.

Data Summary: The following table summarizes typical reaction parameters and outcomes based on patent literature for the vinylation of isopropanol.[7]

| Parameter | Value | Rationale & Causality |

| Catalyst | Potassium Hydroxide (KOH) | A strong, cost-effective base that readily forms the active potassium alkoxide catalyst in situ. |

| Reaction Medium | High-boiling alcohol (e.g., Octadecyl alcohol) | Maintains a stable, high reaction temperature at atmospheric pressure and keeps the catalyst dissolved and active. |

| Temperature | 160-200°C | Ensures a sufficiently high reaction rate and allows for the immediate vaporization of the lower-boiling product, driving the reaction forward (Le Châtelier's principle). |

| Pressure | Atmospheric | Significantly enhances operational safety by avoiding the hazards of high-pressure acetylene.[7] |

| Reactant Ratio (Isopropanol:Acetylene) | > 1:1 (molar) | An excess of the alcohol helps to maximize the conversion of the limiting reagent, acetylene, and suppresses side reactions. |

| Conversion (based on C₂H₂ consumed) | 78-85% | Represents a high-efficiency conversion for this type of process under optimized conditions.[7] |

Critical Safety Considerations

The use of acetylene, a high-energy and potentially explosive gas, mandates strict adherence to safety protocols. Vinyl ethers also present hazards, primarily peroxide formation.

5.1 Acetylene Handling:

-

Pressure Limitation: Never use acetylene gas at a pressure exceeding 15 psig (1 bar gauge), as it becomes unstable and can decompose explosively.[9][10]

-

Cylinder Storage: Acetylene cylinders must always be stored and used in an upright, secured position.[10][11][12] This prevents the liquid acetone solvent, in which the acetylene is dissolved, from reaching the cylinder valve.[9]

-

Environment: Store cylinders in a well-ventilated area, away from heat sources, sparks, or flames. Oxygen and acetylene cylinders should be stored separately by at least 20 feet or a fire-resistant wall.[9][13]

-

Equipment: Use only regulators, hoses, and fittings specifically designed for acetylene service. Never use copper tubing, as acetylene can form explosive copper acetylides.[13]

5.2 Vinyl Ether Handling:

-

Peroxide Formation: Vinyl ethers can form explosive peroxides upon exposure to air and light. Store products in a cool, dark place under a nitrogen atmosphere. Commercial vinyl ethers often contain inhibitors like triethanolamine or hydroquinone.

-

Flammability: this compound is a volatile and highly flammable liquid. Handle only in a well-ventilated fume hood, away from ignition sources.

5.3 Personal Protective Equipment (PPE):

-

Always wear flame-resistant clothing, safety glasses or goggles, and appropriate gloves when handling acetylene and flammable liquids.[11]

Conclusion

The synthesis of this compound from acetylene and isopropanol is a well-established and efficient industrial process. A thorough understanding of the base-catalyzed nucleophilic addition mechanism is key to optimizing reaction conditions for high yield and selectivity. By employing an atmospheric pressure protocol with a high-boiling reaction medium, the synthesis can be performed with a significantly improved safety profile compared to traditional high-pressure methods. Nevertheless, the inherent hazards of acetylene demand rigorous safety protocols and a culture of vigilance in the laboratory and production environments. This guide provides the foundational knowledge for researchers to safely and effectively utilize this powerful vinylation reaction.

References

-

Wikipedia. (n.d.). Vinylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Walter Reppe. Retrieved from [Link]

-

Scientific Spectator. (2008). Reppe Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

-

Buriyev, F. X. (2020). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. Progressive Academic Publishing. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science. Retrieved from [Link]

-

nexAir. (n.d.). Acetylene Safety Tips: Handling and Storage Best Practices. Retrieved from [Link]

-

HSSE World. (2021). Safe Handling of Acetylene Gas. Retrieved from [Link]

- National Starch and Chemical Corporation. (1968). U.S. Patent No. 3,370,095. Google Patents.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Vinyl Ether Synthesis. Request PDF. Retrieved from [Link]

-

Connect Chemicals. (n.d.). Isopropyl vinyl ether. Retrieved from [Link]

-

GotSafety. (2023). Acetylene Safety. YouTube. Retrieved from [Link]

-

JT Racking Systems. (2019). 6 Safety Tips to Keep Your Acetylene Tanks from Exploding. Retrieved from [Link]

-

Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Retrieved from [Link]

-

Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]

-

Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Retrieved from [Link]

-

ResearchGate. (n.d.). Vinylation of alcohols ROH with acetylene in the presence of CsF–NaOH.... Retrieved from [Link]

-

One Chemistry. (2022). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

- Kao Corporation. (2010). U.S. Patent Application No. US20100249465A1. Google Patents.

-

National Institutes of Health. (n.d.). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphine-Catalyzed Vinylation at Low Acetylene Pressure. Request PDF. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NPTEL IIT Bombay. (2020). Week 1-Lecture 5 : Reppe Reactions ( Part-3). YouTube. Retrieved from [Link]

- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2014). CN Patent No. CN103934025A. Google Patents.

-

ResearchGate. (n.d.). Scheme 5. The reaction mechanism of vinylation reaction. Retrieved from [Link]

Sources

- 1. This compound | 926-65-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 4. Walter Reppe - Wikipedia [en.wikipedia.org]

- 5. scientificspectator.com [scientificspectator.com]

- 6. Vinylation - Wikipedia [en.wikipedia.org]

- 7. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 8. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]

- 9. hsseworld.com [hsseworld.com]

- 10. jtcylinderracks.com [jtcylinderracks.com]

- 11. nexair.com [nexair.com]

- 12. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Data of Vinyl Isopropyl Ether

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for vinyl isopropyl ether. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this important chemical compound, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound (2-ethoxypropane) is a valuable monomer in polymer chemistry and a versatile reagent in organic synthesis.[1] Its reactivity is primarily dictated by the electron-rich vinyl group and the sterically influential isopropyl moiety. A thorough understanding of its molecular structure is paramount for predicting its behavior in chemical reactions and for the quality control of materials derived from it. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating this structure with high fidelity. This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing the foundational knowledge necessary for its effective application and characterization.

Molecular Structure and Isomerism

This compound possesses a simple yet informative molecular structure. The central oxygen atom is bonded to a vinyl group (-CH=CH₂) and an isopropyl group (-CH(CH₃)₂). The presence of the double bond introduces the possibility of geometric isomerism (cis/trans) in more substituted vinyl ethers; however, in this case, the terminal vinyl protons are distinct.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl and isopropyl protons.

Experimental Parameters:

| Parameter | Value |

| Spectrometer | JEOL FX-90Q |

| Frequency | 90 MHz |

| Solvent | CDCl₃ |

| Reference | TMS |

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.47 | dd | 1H | =CH-O |

| 4.18 | dd | 1H | H₂C= (trans to -OR) |

| 3.96 | dd | 1H | H₂C= (cis to -OR) |

| 3.89 | sept | 1H | -CH(CH₃)₂ |

| 1.22 | d | 6H | -CH(CH ₃)₂ |

Spectral Interpretation:

The vinyl protons exhibit a classic AMX spin system. The proton on the carbon adjacent to the ether oxygen (=CH-O) appears as a doublet of doublets at 6.47 ppm. This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom and the mesomeric effect of the ether group. The two terminal vinyl protons (=CH₂) are diastereotopic and appear as separate doublet of doublets at 4.18 ppm and 3.96 ppm. The difference in their chemical shifts is due to their different spatial relationships with the isopropyl ether group.

The isopropyl methine proton (-CH(CH₃)₂) resonates as a septet at 3.89 ppm, a result of being coupled to the six equivalent methyl protons. Conversely, the six methyl protons (-CH(CH₃)₂) appear as a doublet at 1.22 ppm due to coupling with the single methine proton. The integration of the signals (1:1:1:1:6) is consistent with the number of protons in each unique environment.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Parameters:

| Parameter | Value |

| Spectrometer | JEOL FX-90Q |

| Frequency | 22.5 MHz |

| Solvent | CDCl₃ |

| Reference | TMS |

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 152.28 | =CH-O |

| 86.28 | =CH₂ |

| 71.91 | -CH(CH₃)₂ |

| 22.25 | -CH(CH₃)₂ |

Spectral Interpretation:

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon of the vinyl group attached to the oxygen (=CH-O) is the most deshielded, appearing at 152.28 ppm. The terminal vinyl carbon (=CH₂) resonates at 86.28 ppm. The methine carbon of the isopropyl group (-CH(CH₃)₂) is found at 71.91 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) appear at 22.25 ppm. This data is in good agreement with published literature on the ¹³C NMR spectra of alkyl vinyl ethers.[2]

Caption: Correlation of NMR chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Parameters:

| Parameter | Value |

| Spectrometer | JASCO Corporation, FT/IR-410 |

| Method | Liquid Film |

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3112 | Medium | =C-H stretch |

| 2974, 2932, 2872 | Strong | C-H stretch (isopropyl) |

| 1636 | Strong | C=C stretch (vinyl) |

| 1614 | Strong | C=C stretch (vinyl) |

| 1469, 1443 | Medium | C-H bend (isopropyl) |

| 1383, 1370 | Medium | C-H bend (isopropyl, gem-dimethyl) |

| 1200 | Strong | C-O-C stretch (asymmetric) |

| 1111 | Strong | C-O-C stretch (symmetric) |

| 962 | Strong | =C-H bend (out-of-plane, trans) |

| 816 | Strong | =C-H bend (out-of-plane, terminal) |

Spectral Interpretation:

The IR spectrum of this compound clearly indicates the presence of both the vinyl and the isopropyl ether functionalities. The sharp peaks at 3112 cm⁻¹ are characteristic of the sp² C-H stretching of the vinyl group. The strong absorptions in the 2872-2974 cm⁻¹ region are due to the sp³ C-H stretching of the isopropyl group.

The presence of the carbon-carbon double bond is confirmed by the strong absorption bands at 1636 cm⁻¹ and 1614 cm⁻¹. The strong bands at 1200 cm⁻¹ and 1111 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching vibrations of the ether linkage, respectively. The strong absorptions at 962 cm⁻¹ and 816 cm⁻¹ are attributed to the out-of-plane C-H bending vibrations of the vinyl group, which are highly characteristic for vinyl ethers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of this compound (approx. 5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H and ¹³C NMR spectra were acquired on a JEOL FX-90Q spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm) or tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

Instrument Setup: The IR spectrum was recorded using a JASCO Corporation FT/IR-410 spectrometer.

-

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound provides a detailed and self-validating structural elucidation of the molecule. The characteristic chemical shifts, coupling patterns, and absorption frequencies are in excellent agreement with the known structure and provide a reliable spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers and scientists who require a thorough understanding of the spectroscopic properties of this compound for their work in synthesis, polymer science, and materials development.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Hatada, K., Nagata, K., & Yuki, H. (1970). The ¹³C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3267-3271. [Link]

Sources

Reactivity of the vinyl group in "Vinyl isopropyl ether"

An In-depth Technical Guide to the Reactivity of the Vinyl Group in Vinyl Isopropyl Ether

Authored by: A Senior Application Scientist

Foreword

This compound (IPE) is a significant monomer and chemical intermediate, valued for its distinct reactivity profile which is primarily dictated by the vinyl functional group. The presence of the ether oxygen atom adjacent to the carbon-carbon double bond creates a polarized electronic environment, rendering the molecule susceptible to a range of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the vinyl group in this compound, offering insights into the underlying mechanisms and practical applications for researchers, scientists, and professionals in drug development. The branched isopropyl group also plays a role in influencing its chemical and physical properties, distinguishing it from linear vinyl ethers.

Electronic Structure and its Influence on Reactivity

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic interplay between the ether oxygen and the π-system of the double bond. The lone pairs of electrons on the oxygen atom participate in resonance with the vinyl group, donating electron density to the double bond. This resonance effect has two major consequences:

-

Increased Nucleophilicity of the β-Carbon: The electron-donating effect of the ether oxygen increases the electron density of the carbon-carbon double bond, particularly at the β-carbon (the terminal carbon of the vinyl group). This makes the vinyl group highly susceptible to attack by electrophiles.

-

Stabilization of Cationic Intermediates: In the event of an electrophilic attack on the β-carbon, a carbocation is formed at the α-carbon. This carbocation is significantly stabilized by the adjacent oxygen atom through resonance, which can delocalize the positive charge.

This inherent electronic nature makes this compound a versatile building block in organic synthesis and polymer chemistry.

Key Reactions of the Vinyl Group

The electron-rich nature of the vinyl group in this compound predisposes it to several classes of reactions, including electrophilic additions, polymerization, and cycloadditions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, and in the case of this compound, this reactivity is enhanced.

2.1.1. Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst and water, this compound undergoes rapid hydrolysis to yield acetaldehyde and isopropyl alcohol. The generally accepted mechanism for this reaction involves a rate-determining protonation of the vinyl group at the β-carbon. This is followed by the rapid hydration of the resulting alkoxycarbocation and subsequent decomposition of the hemiacetal intermediate.

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: The vinyl ether is protonated at the β-carbon by a hydronium ion, leading to the formation of a resonance-stabilized carbocation.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal.

-

Decomposition: The hemiacetal is unstable and decomposes to acetaldehyde and isopropyl alcohol.

2.1.2. Halogenation and Halohydrin Formation

This compound readily reacts with halogens (e.g., Br₂, Cl₂). In a non-nucleophilic solvent, the reaction yields a vicinal dihalide. However, when the reaction is carried out in a nucleophilic solvent like water or an alcohol, a halohydrin (or a haloether) is formed. The reaction proceeds through a cyclic halonium ion intermediate. The nucleophilic solvent then attacks the more substituted carbon of this intermediate in an anti-addition fashion.

Experimental Protocol for Halohydrin Formation (Illustrative):

-

Dissolve this compound in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent system to the cooled solution with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess halogen.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude halohydrin.

-

Purify the product by column chromatography if necessary.

Polymerization Reactions

This compound is a valuable monomer for the production of poly(vinyl ethers). It can undergo both cationic and, under specific conditions, radical polymerization.

2.2.1. Cationic Polymerization

Cationic polymerization is the most common method for polymerizing vinyl ethers. The high reactivity of vinyl ethers towards cationic polymerization is due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic chain end. The polymerization is typically initiated by Lewis acids or other cationic initiators. Recent advancements have led to the development of controlled/"living" cationic polymerization techniques, such as cationic reversible addition-fragmentation chain transfer (RAFT) polymerization, which allow for the synthesis of well-defined poly(vinyl ether)s with controlled molecular weights and narrow dispersities.

Mechanism of Cationic Polymerization:

-

Initiation: An initiator (e.g., a proton acid or Lewis acid) adds to the vinyl ether monomer to generate a carbocation.

-

Propagation: The carbocationic chain end reacts with another monomer molecule, extending the polymer chain.

-

Termination/Chain Transfer: The polymerization can be terminated by various processes, including reaction with a counter-ion, solvent, or impurities, or through chain transfer to a monomer.

2.2.2. Radical Polymerization

Direct radical polymerization of vinyl ethers has historically been challenging due to the high reactivity of the propagating radical, which can lead to side reactions. However, recent studies have shown that controlled radical polymerization of certain vinyl ethers is possible, for example, through the use of reversible addition-fragmentation chain transfer (RAFT) techniques, particularly for hydroxy-functional vinyl ethers where hydrogen bonding can stabilize the growing radical.

Cycloaddition Reactions

The electron-rich double bond of this compound makes it an excellent dienophile in Diels-Alder reactions, particularly in "inverse-electron-demand" scenarios where the diene is electron-deficient. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring in a concerted [4+2] cycloaddition. The ether group of the this compound directs the regioselectivity of the addition.

Summary of Reactivity

| Reaction Type | Reagents | Key Intermediate(s) | Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Resonance-stabilized carbocation, Hemiacetal | Acetaldehyde, Isopropyl alcohol |

| Halohydrin Formation | X₂ (X=Cl, Br), H₂O | Cyclic halonium ion | 2-Halo-1-hydroxy-1-isopropoxyethane |

| Cationic Polymerization | Lewis acids, H⁺ | Propagating carbocation | Poly(this compound) |

| Radical Polymerization | Radical initiator (specific conditions) | Propagating radical | Poly(this compound) |

| Diels-Alder Reaction | Conjugated diene | Concerted transition state | Substituted cyclohexene |

Conclusion

The reactivity of the vinyl group in this compound is characterized by its high electron density, a direct consequence of the resonance interaction with the adjacent ether oxygen. This electronic feature makes it highly susceptible to electrophilic attack, leading to a variety of useful transformations including hydrolysis, halogenation, and, most notably, cationic polymerization. Its participation in cycloaddition reactions further broadens its synthetic utility. A thorough understanding of these reaction pathways and the underlying electronic principles is crucial for effectively harnessing this compound as a versatile monomer and intermediate in the development of new materials and pharmaceuticals.

References

- Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers | Macromolecules - ACS Publications. (2016).

- Isopropyl vinyl ether - Connect Chemicals. (n.d.).

- Radical Cyclization of Vinylic Ethers: Expedient Synthesis of (+)-Monocerin | Organic Letters. (n.d.).

- Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC - NIH. (n.d.).

- This compound | 926-65-8 - Benchchem. (n.d.).

- Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers | Request PDF - ResearchGate. (2025).

- Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. (2019).

- Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. (n.d.).

- Cross-verification of experimental results with literature data for vinyl ethers - Benchchem. (n.d.).

- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - NIH. (2024).

- Methods for Vinyl Ether Synthesis | Request PDF - ResearchGate. (2025).

- Recent Developments on Cationic Polymerization of Vinyl Ethers - Semantic Scholar. (2024).

- Diels–Alder reaction - Wikipedia. (n.d.).

- Mechanism of acid-catalyzed vinyl ether hydrolysis involving... - ResearchGate. (n.d.).

- Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. (n.d.).

- Synthesis of Halohydrin - BYJU'S. (n.d.).

- 9.10: Formation of Halohydrins - Chemistry LibreTexts. (2020).

- Halohydrins from Alkenes - Chemistry Steps. (n.d.).

- The Diels-Alder Reaction - Master Organic Chemistry. (2017).

- Electrophilic Addition Reactions | Thermo Fisher Scientific - CA. (n.d.).

A Comprehensive Technical Guide to the Solubility of Vinyl Isopropyl Ether in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of vinyl isopropyl ether in a wide array of organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its solubility, offers practical methodologies for solubility determination, and presents a consolidated overview of its compatibility with common organic media. Our focus is on delivering not just data, but a foundational understanding of the molecular interactions that govern the solubility of this versatile monomer.

Introduction: The Significance of this compound and Its Solubility

This compound (IPE), with the chemical structure CH₂=CHOCH(CH₃)₂, is a key building block in polymer synthesis and a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty coatings.[1][2] Its high reactivity, attributed to the vinyl group, makes it a monomer of choice for producing poly(vinyl ethers), which find applications in adhesives, films, and coatings.[1] The efficacy of IPE in these synthetic applications is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for reaction design, process optimization, purification, and the formulation of final products. This guide aims to provide a comprehensive resource on this critical physicochemical property.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound, featuring both a nonpolar isopropyl group and a polar ether linkage, imparts a moderate overall polarity.

The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar alkyl portions of this compound and nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The ether oxygen atom creates a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules, such as those in acetone or ethyl acetate.[3]

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor.[3][4] This allows for favorable interactions with protic solvents like ethanol.

The interplay of these forces dictates the extent to which this compound will be soluble in a given solvent.

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile of this compound: A Tabulated Guide

| Solvent Class | Solvent Example | Polarity | Predicted Solubility/Miscibility | Primary Intermolecular Interaction with IPE |

| Nonpolar | Hexane | Nonpolar | Miscible | Van der Waals Forces |

| Toluene | Nonpolar | Miscible | Van der Waals Forces | |

| Polar Aprotic | Acetone | Polar | Miscible | Dipole-Dipole Interactions |

| Ethyl Acetate | Polar | Miscible | Dipole-Dipole Interactions | |

| Tetrahydrofuran (THF) | Polar | Miscible | Dipole-Dipole Interactions | |

| Dichloromethane | Polar | Miscible | Dipole-Dipole Interactions | |

| Polar Protic | Ethanol | Polar | Miscible | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Isopropanol | Polar | Miscible | Hydrogen Bonding (Acceptor), Dipole-Dipole | |

| Ethers | Diethyl Ether | Slightly Polar | Miscible | Dipole-Dipole, Van der Waals |

Experimental Protocol for Determining Liquid-Liquid Miscibility

For novel solvent systems or for precise quantitative determination, a robust experimental protocol is essential. The following procedure provides a self-validating methodology for assessing the miscibility of this compound with an organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Test solvent (analytical grade)

-

Calibrated pipettes or burettes

-

A series of clean, dry, and sealable test tubes or vials

-

Vortex mixer

-

Temperature-controlled water bath (optional, for temperature-dependent studies)

-

High-intensity light source for visual inspection

Step-by-Step Methodology

-

Preparation of Solvent Mixtures:

-

Label a series of ten test tubes from 1 to 10.

-

Using a calibrated pipette or burette, prepare mixtures of this compound and the test solvent in varying volume/volume percentages, as detailed in the table below. The total volume in each tube should be consistent (e.g., 10 mL).

-

| Test Tube # | Volume of this compound (mL) | Volume of Test Solvent (mL) | % v/v this compound |

| 1 | 1.0 | 9.0 | 10 |

| 2 | 2.0 | 8.0 | 20 |

| 3 | 3.0 | 7.0 | 30 |

| 4 | 4.0 | 6.0 | 40 |

| 5 | 5.0 | 5.0 | 50 |

| 6 | 6.0 | 4.0 | 60 |

| 7 | 7.0 | 3.0 | 70 |

| 8 | 8.0 | 2.0 | 80 |

| 9 | 9.0 | 1.0 | 90 |

| 10 | 9.9 | 0.1 | 99 |

-

Mixing and Equilibration:

-

Securely cap each test tube.

-

Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing.

-

Allow the tubes to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 30 minutes to allow for phase separation, if any. For more viscous solvents, a longer equilibration time may be necessary.

-

-

Visual Inspection and Determination of Miscibility:

-

Visually inspect each tube against a well-lit background. The presence of a single, clear, and homogenous liquid phase indicates miscibility at that concentration.

-

If two distinct layers are observed, the liquids are immiscible.[5] Cloudiness or turbidity upon mixing that persists after equilibration suggests partial miscibility.

-

Record the observations for each mixture. If all proportions form a single phase, the two liquids are considered miscible.

-

Experimental Workflow Diagram

Caption: Workflow for determining liquid-liquid miscibility.

Conclusion

This compound exhibits broad solubility in a majority of common organic solvents, a characteristic that underpins its utility in a multitude of chemical applications. Its miscibility is primarily dictated by the principles of intermolecular forces, with its moderate polarity allowing for favorable interactions with nonpolar, polar aprotic, and polar protic solvents. For applications requiring precise solubility data or the use of novel solvent systems, the experimental protocol outlined in this guide provides a reliable method for miscibility determination. This comprehensive understanding of this compound's solubility is critical for the informed selection of solvents, ensuring optimal performance in research, development, and industrial processes.

References

-

Connect Chemicals. Isopropyl vinyl ether. [Link]

-

Tuition Tube. (2016, September 25). Liquid-liquid miscibility of three liquid systems and one tie line. [Link]

-

Scribd. Liquid Miscibility Lab Guide. [Link]

-

EBSCO. Ethers | Research Starters. [Link]

-

Wikipedia. Miscibility. [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]

Sources

Physical properties of "Vinyl isopropyl ether" melting and boiling point

An In-Depth Technical Guide to the Physical Properties of Vinyl Isopropyl Ether: Melting and Boiling Points

Introduction

This compound (CAS 926-65-8), a member of the vinyl ether family, is a volatile and colorless liquid characterized by a vinyl group bonded to an isopropyl group.[1] Its unique chemical structure, featuring high reactivity in the vinyl functional group, makes it a valuable chemical intermediate and monomer in various industrial and research applications.[1][2] It is utilized in the synthesis of polymers and copolymers for coatings, adhesives, and films, and serves as a precursor in the production of pharmaceuticals and agrochemicals.[1][2]

For professionals in research, development, and quality control, a thorough understanding of the fundamental physical properties of a compound is paramount. The melting and boiling points are critical identifiers that provide insights into a substance's purity and inform its handling, storage, and application. This guide offers a detailed examination of the melting and boiling points of this compound, the scientific principles governing these properties, and the precise experimental protocols for their determination.

Physicochemical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. The presence of the ether linkage and the isopropyl group in this compound influences its intermolecular forces, and thus its physical state at various temperatures. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Registry Number | 926-65-8 | [3] |

| Molecular Formula | C₅H₁₀O | [3][4][5][6] |

| Molecular Weight | 86.13 g/mol | [3][4][7] |

| Appearance | Colorless, transparent liquid | [5][6][8] |

| Density | ~0.753 - 0.762 g/cm³ at 20°C | [3][8][9][10] |

| Melting Point | -140 °C | [3][4][9][10][11] |

| Boiling Point | 55 - 57.5 °C at 760 mmHg | [3][8][10] |